![molecular formula C20H20N2O3S3 B2756669 N-[(5-methyl-2-furyl)methyl]-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide CAS No. 1116082-72-4](/img/structure/B2756669.png)
N-[(5-methyl-2-furyl)methyl]-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide
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Description
N-[(5-methyl-2-furyl)methyl]-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide is a heterocyclic compound with a complex structure. It belongs to the pyrazoline family and exhibits promising biological activities . Pyrazoles, like this compound, serve as essential scaffolds for drug development.
Molecular Structure Analysis
The molecular formula of this compound is C24H32N2O2 . It features a pyrazole ring, a furan moiety, and a morpholine group. The SMILES notation for this compound is: CC1=CC=C(CC(CC)(C(C2=CC=C(C=C2)N3CCOCC3)=O)N(C)C)C=C1
.
Scientific Research Applications
Synthesis and Structural Analysis
Molecules incorporating elements such as furfuryl, morpholine, and acetamide groups have been synthesized and structurally analyzed for their potential in various applications. For instance, morpholinium 5-arylcarbamoyl-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-2-thiolates have been synthesized through the interaction of enamines with 5-methyl-2-furfurylidenecyanothioacetamide, leading to thioethers and substituted pyridine-2(1H)-thiones upon further reactions (Dyachenko & Chernega, 2006). Such synthetic pathways highlight the versatility of these chemical frameworks in generating structurally diverse and potentially bioactive compounds.
Chemical Interactions and Properties
The interaction of similar compounds with biological macromolecules has been explored to understand their potential applications. For example, N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives, synthesized through a multi-component reaction, demonstrated significant DNA-binding interactions, suggesting their potential for further study in biological contexts (Raj, 2020). These findings indicate the importance of understanding the chemical properties and interactions of such compounds for their application in scientific research.
properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylsulfanylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S3/c1-14-7-9-17(10-8-14)28(24,25)22(2)18-11-12-27-19(18)20(23)21-15-5-4-6-16(13-15)26-3/h4-13H,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJUIDSKZPAUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide |
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